molecular formula C17H13N3O3S B4329489 5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE

5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE

Cat. No.: B4329489
M. Wt: 339.4 g/mol
InChI Key: UOLWQRIXSIWOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE is a complex organic compound that features a benzodiazole and quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE typically involves multi-step organic reactions. One common method includes the sulfonylation of 8-methoxyquinoline with 1H-1,3-benzodiazole-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE involves its interaction with specific molecular targets. The benzodiazole moiety can intercalate with DNA, disrupting its function, while the quinoline ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the modulation of cellular pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,3-BENZODIAZOLE-1-SULFONYL)BENZAMIDE
  • 3-(1H-1,3-BENZODIAZOLE-1-SULFONYL)BENZOHYDRAZIDE
  • 2-(1H-1,3-BENZODIAZOLE-1-SULFONYL)BENZOIC ACID

Uniqueness

5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE is unique due to the presence of both benzodiazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(benzimidazol-1-ylsulfonyl)-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-23-15-8-9-16(12-5-4-10-18-17(12)15)24(21,22)20-11-19-13-6-2-3-7-14(13)20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLWQRIXSIWOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3C=NC4=CC=CC=C43)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE
Reactant of Route 2
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE
Reactant of Route 3
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE
Reactant of Route 4
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE
Reactant of Route 5
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE
Reactant of Route 6
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE

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